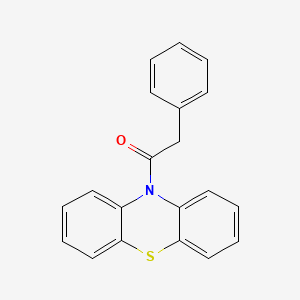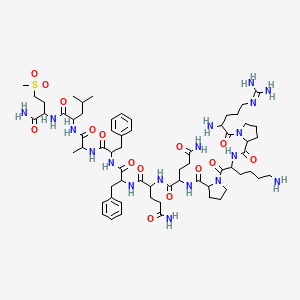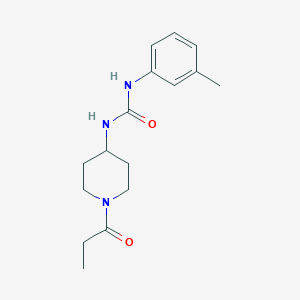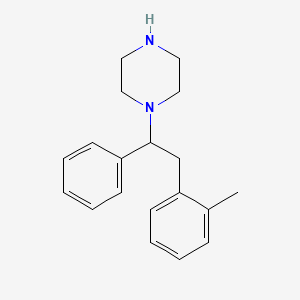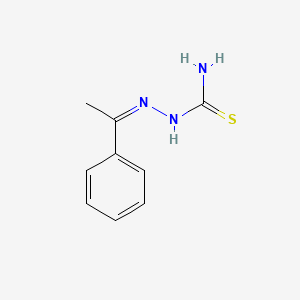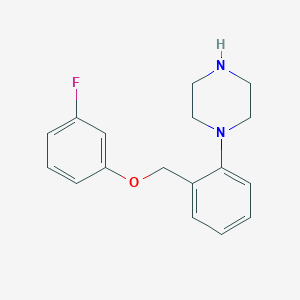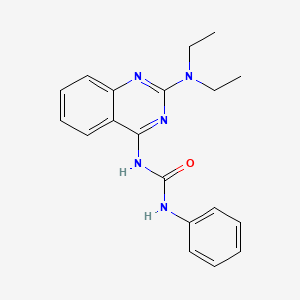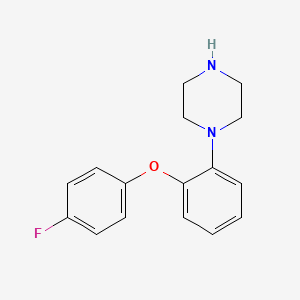
1-(2-(4-Fluorophenoxy)phenyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-(4-fluorofenoxi)fenil)piperazina es un compuesto orgánico que pertenece a la clase de los derivados de piperazina. Este compuesto se caracteriza por la presencia de un anillo de piperazina sustituido con un grupo 4-fluorofenoxi y un grupo fenil. Los derivados de piperazina son conocidos por su amplia gama de actividades biológicas y se utilizan a menudo en química medicinal para el desarrollo de fármacos .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 1-(2-(4-fluorofenoxi)fenil)piperazina típicamente implica la reacción de 4-fluorofenol con 2-bromofenilpiperazina en condiciones básicas. La reacción se lleva a cabo en presencia de una base como el carbonato de potasio en un solvente adecuado como la dimetilformamida (DMF). La mezcla de reacción se calienta para facilitar la formación del producto deseado .
Métodos de producción industrial
La producción industrial de derivados de piperazina, incluyendo 1-(2-(4-fluorofenoxi)fenil)piperazina, a menudo implica reacciones a gran escala utilizando rutas sintéticas similares. El uso de reactores de flujo continuo y sistemas automatizados puede mejorar la eficiencia y el rendimiento del proceso de producción .
Análisis De Reacciones Químicas
Tipos de reacciones
1-(2-(4-fluorofenoxi)fenil)piperazina puede sufrir varias reacciones químicas, incluyendo:
Oxidación: El compuesto puede oxidarse utilizando agentes oxidantes como el permanganato de potasio o el peróxido de hidrógeno.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como el hidruro de litio y aluminio.
Reactivos y condiciones comunes
Oxidación: Permanganato de potasio en un medio ácido.
Reducción: Hidruro de litio y aluminio en éter anhidro.
Sustitución: Hidruro de sodio en dimetilformamida para la sustitución nucleófila.
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de las condiciones de reacción y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir derivados fenólicos, mientras que la reducción puede producir derivados de amina .
Aplicaciones Científicas De Investigación
1-(2-(4-fluorofenoxi)fenil)piperazina tiene diversas aplicaciones de investigación científica, incluyendo:
Química: Se utiliza como un bloque de construcción para la síntesis de moléculas más complejas.
Biología: Se estudia por sus potenciales actividades biológicas, incluyendo propiedades antimicrobianas y anticancerígenas.
Medicina: Se investiga por su posible uso en el desarrollo de fármacos, particularmente para trastornos neurológicos y psiquiátricos.
Industria: Se utiliza en el desarrollo de nuevos materiales y procesos químicos
Mecanismo De Acción
El mecanismo de acción de 1-(2-(4-fluorofenoxi)fenil)piperazina implica su interacción con dianas moleculares específicas, como receptores o enzimas. El compuesto puede unirse a estas dianas y modular su actividad, lo que lleva a varios efectos biológicos. Las vías exactas involucradas dependen de la aplicación específica y la diana .
Comparación Con Compuestos Similares
Compuestos similares
1-(4-fluorofenil)piperazina: Estructura similar pero carece del grupo fenoxi.
1-fenilpiperazina: Estructura similar pero carece del grupo fluorofenoxi.
4-(2-hidroxibencilamino)-N-(3-(4-fluorofenoxi)fenil)piperidina: Contiene un anillo de piperidina en lugar de un anillo de piperazina.
Singularidad
1-(2-(4-fluorofenoxi)fenil)piperazina es única debido a la presencia de un grupo fluorofenoxi y un grupo fenilo en el anillo de piperazina. Esta estructura única contribuye a sus distintas propiedades químicas y biológicas, lo que la convierte en un compuesto valioso para diversas aplicaciones de investigación .
Propiedades
Fórmula molecular |
C16H17FN2O |
|---|---|
Peso molecular |
272.32 g/mol |
Nombre IUPAC |
1-[2-(4-fluorophenoxy)phenyl]piperazine |
InChI |
InChI=1S/C16H17FN2O/c17-13-5-7-14(8-6-13)20-16-4-2-1-3-15(16)19-11-9-18-10-12-19/h1-8,18H,9-12H2 |
Clave InChI |
VWVYZCFGGWGOMP-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCN1)C2=CC=CC=C2OC3=CC=C(C=C3)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[Sar1Gly]GAL-B2](/img/structure/B10839136.png)
![[Tdf1]AngII](/img/structure/B10839143.png)
![[N40,Pro1,Tyr4,Nle 14]BB](/img/structure/B10839148.png)
